molecular formula C9H9FO2 B6239128 4-(1-fluoroethyl)benzoic acid CAS No. 1487496-32-1

4-(1-fluoroethyl)benzoic acid

Cat. No.: B6239128
CAS No.: 1487496-32-1
M. Wt: 168.2
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Description

4-(1-fluoroethyl)benzoic acid is a chemical compound with the molecular formula C9H9FO2. It is characterized by the presence of a benzoic acid moiety substituted with a 1-fluoroethyl group at the para position. This compound has garnered attention in various fields of research and industry due to its unique chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-fluoroethyl)benzoic acid typically involves the introduction of a fluoroethyl group to the benzoic acid core. One common method is the Friedel-Crafts alkylation reaction, where benzoic acid is reacted with 1-fluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-fluoroethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-fluoroethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-fluoroethyl)benzoic acid involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-fluoroethyl)benzoic acid is unique due to the presence of both a fluoroethyl group and a benzoic acid moiety. The combination of these functional groups imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1487496-32-1

Molecular Formula

C9H9FO2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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